Technical Guide: Physical Properties of tert-Butyl 4-methoxy-1H-indole-1-carboxylate
Technical Guide: Physical Properties of tert-Butyl 4-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physical and chemical properties of tert-butyl 4-methoxy-1H-indole-1-carboxylate. Due to the limited availability of specific experimental data for this compound, this guide also includes data for the parent compound, 4-methoxyindole, to provide valuable context. Furthermore, detailed experimental protocols for the synthesis and key analytical characterization techniques are provided to support researchers in their work with this and similar molecules.
Core Physical and Chemical Data
While specific experimental values for the physical properties of tert-butyl 4-methoxy-1H-indole-1-carboxylate are not widely published, the following table summarizes its key chemical identifiers. To offer a point of reference, the experimentally determined physical properties of the related compound, 4-methoxyindole, are also included. The addition of the tert-butoxycarbonyl (Boc) group to the indole nitrogen generally increases the molecular weight and is expected to influence properties such as melting point, boiling point, and solubility.
| Property | tert-Butyl 4-methoxy-1H-indole-1-carboxylate | 4-Methoxyindole |
| CAS Number | 1093759-59-1[1] | 4837-90-5 |
| Molecular Formula | C₁₄H₁₇NO₃ | C₉H₉NO |
| Molecular Weight | 247.29 g/mol | 147.17 g/mol |
| Appearance | Not specified | Off-white to light brown crystalline powder or colorless crystal.[2] |
| Melting Point | Not specified | 69-70 °C[3] |
| Boiling Point | Not specified | 181-183 °C at 24 mmHg[3] |
| Solubility | Not specified | Soluble in ethanol (50 mg/mL, clear, faintly yellow). Estimated water solubility: 1171 mg/L at 25 °C.[4] |
Synthesis Protocol
A general procedure for the synthesis of N-Boc protected indoles, including tert-Butyl 4-methoxy-1H-indole-1-carboxylate, involves the reaction of the parent indole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalyst.
General Procedure for the Synthesis of N-Boc-4-methoxyindole:
-
Reaction Setup: Dissolve 4-methoxyindole in acetonitrile.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
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Reaction Conditions: Stir the reaction mixture at room temperature overnight.
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Workup:
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Pour the reaction mixture into a pH 2 buffer solution.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases with a saturated sodium chloride (brine) solution.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography.
-
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of tert-Butyl 4-methoxy-1H-indole-1-carboxylate.
Melting Point Determination
The melting point of a solid organic compound is a critical physical property for identification and purity assessment.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry, crystalline sample on a clean, dry surface.
-
If necessary, finely crush the sample using a mortar and pestle.
-
Carefully introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm high.[6][7]
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[8]
-
Set the apparatus to heat at a moderate rate initially.
-
Observe the sample through the magnifying lens.
-
As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accuracy.[8]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).[8]
-
For a pure compound, the melting range is typically narrow (0.5-1.0 °C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[9]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key sample signals.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.[10]
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.[10]
-
Workflow and Pathway Diagrams
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like tert-Butyl 4-methoxy-1H-indole-1-carboxylate.
Caption: General workflow for the synthesis and characterization of an organic compound.
References
- 1. parchem.com [parchem.com]
- 2. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxyindole, CAS No. 4837-90-5 - iChemical [ichemical.com]
- 4. 4-methoxyindole, 4837-90-5 [thegoodscentscompany.com]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jove.com [jove.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. acdlabs.com [acdlabs.com]
